molecular formula C5H12N2O B12447275 2-Hydroxy-3-methylpiperazine

2-Hydroxy-3-methylpiperazine

Cat. No.: B12447275
M. Wt: 116.16 g/mol
InChI Key: FNGAUJNKLWWAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpiperazin-2-ol is a heterocyclic organic compound that features a piperazine ring with a hydroxyl group and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpiperazin-2-ol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .

Industrial Production Methods

Industrial production of 3-methylpiperazin-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperazin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine-2,3-dione, while reduction may yield 3-methylpiperazine.

Scientific Research Applications

3-Methylpiperazin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylpiperazin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperazine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpiperazin-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3-methylpiperazin-2-ol

InChI

InChI=1S/C5H12N2O/c1-4-5(8)7-3-2-6-4/h4-8H,2-3H2,1H3

InChI Key

FNGAUJNKLWWAQP-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.